molecular formula C9H9BN2O4 B12450618 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid

3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid

Cat. No.: B12450618
M. Wt: 219.99 g/mol
InChI Key: VRFLJEAHEZQVTQ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a methoxy group (-OCH₃) at the 3-position and a 1,2,4-oxadiazol-3-yl heterocycle at the 4-position. Its molecular formula is C₉H₉BN₂O₄, with a molecular weight of 219.99 g/mol and a purity of ≥95% . The oxadiazole moiety is electron-withdrawing, while the methoxy group is electron-donating, creating a unique electronic profile that influences its reactivity and applications in organic synthesis, sensing, and medicinal chemistry. Boronic acids, including this compound, are pivotal in Suzuki-Miyaura cross-coupling reactions due to their stability and versatility .

Properties

Molecular Formula

C9H9BN2O4

Molecular Weight

219.99 g/mol

IUPAC Name

[3-methoxy-4-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid

InChI

InChI=1S/C9H9BN2O4/c1-15-8-4-6(10(13)14)2-3-7(8)9-11-5-16-12-9/h2-5,13-14H,1H3

InChI Key

VRFLJEAHEZQVTQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=NOC=N2)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and borylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or cesium carbonate, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed via Suzuki–Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Amines: Formed via reduction of the oxadiazole ring.

Scientific Research Applications

3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 3-methoxy-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Structural Features
This compound C₉H₉BN₂O₄ 219.99 Not provided ≥95% Methoxy (C3), oxadiazole (C4)
3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid C₉H₈BN₃O₃ ~216.81 1217501-31-9 97% Methyl-substituted oxadiazole (C3)
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid C₉H₈BN₃O₃ ~216.81 913835-70-8 98% Methyl-substituted oxadiazole (C4)
4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid C₈H₆BN₃O₃ ~202.81 Not provided >97% Oxadiazole (C4), no methoxy
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid C₉H₁₁BO₅ 209.99 603122-41-4 >97% Methoxy (C3), methoxycarbonyl (C4)
Phenylboronic acid C₆H₇BO₂ 121.93 98-80-6 ≥98% Unsubstituted phenylboronic acid

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. However, the methoxy group at C3 counterbalances this effect via electron donation, which may reduce reactivity relative to analogs with stronger electron-withdrawing groups (e.g., nitro or trifluoromethyl) .
  • Steric Effects: Methyl-substituted oxadiazole derivatives (e.g., 3-(5-Methyl-...) and 4-(5-Methyl-...)) introduce steric hindrance, which could slow reaction kinetics in cross-coupling compared to the non-methylated analog .

Solubility and Stability

  • The methoxy group in the target compound improves solubility in polar organic solvents (e.g., DMSO, methanol) compared to non-polar analogs like 4-(1,2,4-oxadiazol-3-yl)phenylboronic acid .
  • Pinacol esters of related compounds (e.g., 4-(5-Methyl-...) pinacol ester) demonstrate enhanced stability for long-term storage, a feature likely applicable to the target compound .

Biological Activity

3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, characterization, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C9_9H9_9B N2_2O4_4
  • Molecular Weight: 219.99 g/mol
  • CAS Number: 1030287-04-7

The presence of the boronic acid functional group allows for various interactions with biological molecules, which is crucial for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenylboronic acid derivatives with oxadiazole precursors. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • Infrared (IR) Spectroscopy

These techniques confirm the structural integrity and purity of the synthesized compound.

Anti-inflammatory Properties

Compounds containing the oxadiazole moiety have been associated with anti-inflammatory effects. A study indicated that modifications to oxadiazole structures could enhance their anti-inflammatory activity while minimizing genotoxic effects . This suggests that this compound may also exhibit such beneficial properties.

Case Studies

  • Antimicrobial Screening : A series of oxadiazole derivatives were synthesized and screened for their antimicrobial activity. Compounds similar to this compound showed promising results against various bacterial strains .
  • Genotoxicity Assessment : The genotoxic potential of oxadiazole derivatives was evaluated using the Ames test. Results indicated that certain modifications reduced mutagenic activity significantly . This highlights the importance of structural optimization in enhancing therapeutic profiles while minimizing adverse effects.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaAntibacterial ActivityAnti-inflammatory Activity
This compoundC9_9H9_9B N2_2O4_4Potential (similar compounds show activity)Potential (related compounds show activity)
1,2,4-Oxadiazole Derivative AC8_8H8_8N2_2OSignificant against E. coliModerate
1,2,4-Oxadiazole Derivative BC9_9H9_9N3_3OSignificant against P. aeruginosaHigh

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